molecular formula C9H12O3 B14141566 5-methoxy-4,6-dimethylbenzene-1,3-diol CAS No. 23848-22-8

5-methoxy-4,6-dimethylbenzene-1,3-diol

Cat. No.: B14141566
CAS No.: 23848-22-8
M. Wt: 168.19 g/mol
InChI Key: ABKBHWGFPJOYOW-UHFFFAOYSA-N
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Description

5-Methoxy-4,6-dimethylbenzene-1,3-diol is an organic compound with the molecular formula C9H12O3 It is a derivative of benzene, characterized by the presence of methoxy and dimethyl groups attached to the benzene ring along with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-4,6-dimethylbenzene-1,3-diol typically involves the methylation of 4,6-dimethylresorcinol. The reaction is carried out using methanol and a suitable catalyst under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4,6-dimethylbenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-4,6-dimethylbenzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant properties and effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-4,6-dimethylbenzene-1,3-diol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylresorcinol: Lacks the methoxy group but shares similar structural features.

    5-Methoxyresorcinol: Contains the methoxy group but lacks the dimethyl groups.

    4,6-Dimethylbenzene-1,3-diol: Similar structure but without the methoxy group.

Uniqueness

5-Methoxy-4,6-dimethylbenzene-1,3-diol is unique due to the combination of methoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

23848-22-8

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

5-methoxy-4,6-dimethylbenzene-1,3-diol

InChI

InChI=1S/C9H12O3/c1-5-7(10)4-8(11)6(2)9(5)12-3/h4,10-11H,1-3H3

InChI Key

ABKBHWGFPJOYOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1O)O)C)OC

Origin of Product

United States

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